molecular formula C18H27N3O4S B2918812 3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 729582-35-8

3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid

Cat. No.: B2918812
CAS No.: 729582-35-8
M. Wt: 381.49
InChI Key: NYWAELKLKKYXFV-UHFFFAOYSA-N
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Description

3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid is a synthetic organic compound. Its unique structure encompasses both a benzodiazole ring and a sulfamoyl group, potentially attributing distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Preparation:

  • Sulfamoylation: : Incorporating the diethylsulfamoyl group involves reacting the benzodiazole derivative with diethyl sulfamoyl chloride in the presence of a base like pyridine.

  • Final Step: : The propanoic acid chain is attached using a nucleophilic substitution reaction, with sodium hydride and 3-bromopropanoic acid as reactants.

Industrial Production Methods

Industrial-scale production would likely employ continuous-flow reactors to maintain reaction control and yield. Solvent optimization, such as using toluene for alkylation and dichloromethane for sulfamoylation, ensures high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The benzodiazole ring may undergo oxidative processes, typically involving reagents like potassium permanganate or chromic acid.

  • Reduction: : Reduction reactions involving the sulfamoyl group can occur in the presence of reagents like lithium aluminum hydride.

  • Substitution: : The compound’s acid group allows for esterification or amide formation when reacted with alcohols or amines under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Sulfuric acid or hydrochloric acid catalysis for esterification.

Major Products

  • Oxidation: : Formation of carboxylated derivatives on the benzodiazole ring.

  • Reduction: : Conversion to corresponding amine derivatives.

  • Substitution: : Esters or amides, depending on the reactants used.

Scientific Research Applications

In Chemistry

  • Catalysis: : Serves as a ligand in transition metal complexes for catalytic applications.

  • Material Science: : Potentially used in polymer modifications to impart specific properties.

In Biology

  • Enzyme Inhibition: : May act as an inhibitor for specific enzymes, impacting metabolic pathways.

  • Cell Signaling: : Studied for its role in cell signaling pathways, especially in cancer research.

In Medicine

  • Drug Development: : Explored for potential therapeutic agents due to its unique structure.

  • Diagnostics: : Utilized in developing diagnostic assays.

In Industry

  • Chemical Intermediates: : Acts as an intermediate in the synthesis of other complex molecules.

  • Stabilizers: : Used as a stabilizer in various formulations due to its chemical stability.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. Its benzodiazole ring can intercalate with DNA, potentially impacting gene expression. The sulfamoyl group interacts with protein active sites, modifying enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,3-benzodiazole-2-ylpropanoic acid: : Lacks the sulfamoyl group, impacting its reactivity and biological activity.

  • 3-[1-methyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid: : The methyl group instead of the butyl group alters hydrophobic interactions.

  • 5-(diethylsulfamoyl)-1H-benzotriazole: : Similar sulfamoyl group but different ring structure, leading to different chemical properties.

Uniqueness

3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid stands out due to its combined benzodiazole and sulfamoyl functionalities, offering a unique set of chemical and biological properties not found in the compared structures.

Properties

IUPAC Name

3-[1-butyl-5-(diethylsulfamoyl)benzimidazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-4-7-12-21-16-9-8-14(26(24,25)20(5-2)6-3)13-15(16)19-17(21)10-11-18(22)23/h8-9,13H,4-7,10-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWAELKLKKYXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729582-35-8
Record name 3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid
Reactant of Route 2
3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid
Reactant of Route 3
3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid
Reactant of Route 5
3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid
Reactant of Route 6
3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid

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